N-(3,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide N-(3,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 898461-55-7
VCID: VC6895668
InChI: InChI=1S/C20H21N5O4S2/c1-12-4-6-13(7-5-12)22-18(27)23-19-24-25-20(31-19)30-11-17(26)21-14-8-9-15(28-2)16(10-14)29-3/h4-10H,11H2,1-3H3,(H,21,26)(H2,22,23,24,27)
SMILES: CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Molecular Formula: C20H21N5O4S2
Molecular Weight: 459.54

N-(3,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

CAS No.: 898461-55-7

Cat. No.: VC6895668

Molecular Formula: C20H21N5O4S2

Molecular Weight: 459.54

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide - 898461-55-7

Specification

CAS No. 898461-55-7
Molecular Formula C20H21N5O4S2
Molecular Weight 459.54
IUPAC Name N-(3,4-dimethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C20H21N5O4S2/c1-12-4-6-13(7-5-12)22-18(27)23-19-24-25-20(31-19)30-11-17(26)21-14-8-9-15(28-2)16(10-14)29-3/h4-10H,11H2,1-3H3,(H,21,26)(H2,22,23,24,27)
Standard InChI Key HDESPNWTMLCQAD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)OC)OC

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound features a 1,3,4-thiadiazole ring substituted at position 2 with a thioether-linked acetamide group and at position 5 with a p-tolylureido moiety. The acetamide nitrogen is further substituted with a 3,4-dimethoxyphenyl group, contributing to its planar aromaticity and hydrogen-bonding capacity . Key structural attributes include:

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC21H22N4O4S2
Molecular Weight459.5 g/mol
Key Functional GroupsThiadiazole, Ureido, Thioether
Aromatic Substituents3,4-Dimethoxyphenyl, p-Tolyl

X-ray crystallography and NMR studies of analogous thiadiazoles confirm that the thiadiazole ring adopts a planar conformation, while the ureido group facilitates intermolecular hydrogen bonding . The 3,4-dimethoxy groups enhance solubility in polar solvents, a critical factor for bioavailability .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis typically follows a modular approach, as outlined in studies of structurally related thiadiazoles :

Table 2: Representative Synthesis Protocol

StepReaction DescriptionConditionsYield
1Formation of 5-(p-tolylureido)-1,3,4-thiadiazole-2-thiolH2SO4, 80°C, 4h68%
2Alkylation with 2-chloro-N-(3,4-dimethoxyphenyl)acetamide1,4-Dioxane, TEA, reflux, 3h65%
3Purification via recrystallizationEthanol/water (7:3)95%

Key challenges include controlling regioselectivity during thiadiazole formation and minimizing hydrolysis of the ureido group under acidic conditions . Recent optimizations employ microwave-assisted synthesis to reduce reaction times by 40% while maintaining yields above 60% .

Analytical Characterization

Spectroscopic Profiling

IR Spectroscopy:

  • N-H stretch (ureido): 3289–3312 cm⁻¹

  • C=O (acetamide): 1665 cm⁻¹

  • C-S-C (thiadiazole): 698 cm⁻¹

1H NMR (400 MHz, DMSO-d6):

  • δ 7.45–7.94 (m, 4H, aromatic H)

  • δ 3.85 (s, 6H, OCH3)

  • δ 2.81 (s, 3H, CH3 from p-tolyl)

Mass Spectrometry:

  • m/z 459.5 [M+H]+ (calculated: 459.12)

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